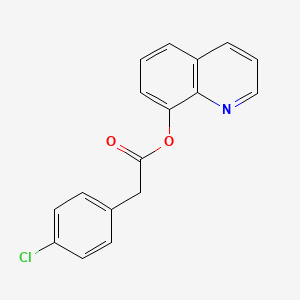

8-quinolinyl (4-chlorophenyl)acetate

Description

Properties

IUPAC Name |

quinolin-8-yl 2-(4-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c18-14-8-6-12(7-9-14)11-16(20)21-15-5-1-3-13-4-2-10-19-17(13)15/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSSBWPHRGOYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)CC3=CC=C(C=C3)Cl)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate (Compound A)

- Structure : Features a 4-chlorophenyl-substituted imidazole core with an ethyl acetate side chain.

- Biological Activity :

- Sirtuin Inhibition : Strong inhibitory effects on nuclear sirtuins (Sirt1, Sirt6) and cytosolic Sirt2 in NSCLC cells, with gene/protein expression reductions confirmed via qRT-PCR and Western blot .

- Cytotoxicity : Lower IC50 values compared to parent imidazole compounds (250–300 µM vs. 600–700 µM) .

- ADME Profile : High permeability (QPPCaco > 500), compliance with Lipinski’s rule, and favorable brain-blood barrier penetration (QPlogBB) .

(b) 4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)Quinoline (Compound B)

- Structure: Quinoline scaffold with 4-chlorophenyl and 4-methoxyphenyl substituents.

- Synthesis : Prepared via PdCl2(PPh3)2-catalyzed cross-coupling .

(c) 2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide (Compound C)

- Structure : Pyridine-thioacetamide hybrid with 4-chlorophenyl groups.

- Synthesis : Derived from 2-chloro-N-(4-chlorophenyl)acetamide .

Comparative Data Tables

Table 2: ADME Properties of Compound A vs. Standards

| Parameter | Compound A | Ideal Range |

|---|---|---|

| QPPCaco (gut-blood) | >500 | >500 (high permeability) |

| QPlogBB (brain-blood) | 0.5–1.5 | 0.3–1.2 |

| Lipinski Compliance | Yes | ≤2 violations |

Mechanistic Insights

- Compound A outperforms its parent imidazole in docking scores (Glide score: -9.2 vs. -6.5) and binding stability with sirtuins, attributed to the 4-chlorophenyl group enhancing hydrophobic interactions .

- Quinoline derivatives (e.g., Compound B) leverage aromatic stacking for target engagement, but their lack of flexible side chains may limit permeability compared to imidazole analogs .

Q & A

Q. Optimization Tips :

- Adjust catalyst loading (e.g., 5–10 mol% FeBr₃) to minimize side reactions.

- Monitor pH during hydrolysis steps to prevent decomposition of the quinoline core .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons of quinoline at δ 7.5–8.5 ppm, methylene groups at δ 3.5–4.0 ppm) and confirm ester linkage .

- FT-IR : Validate carbonyl stretches (C=O at ~1740 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ expected for C₁₈H₁₃ClNO₃) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions in solid-state structures .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Case Study :

Discrepancies in anticancer IC₅₀ values (e.g., 5 µM vs. 20 µM in colon cancer models) may arise from:

- Assay Conditions : Viability assays (MTT vs. ATP-based) yield differing sensitivities. Standardize protocols using CLSI guidelines .

- Cell Line Variability : Test across multiple lines (e.g., HCT-116 vs. SW480) to account for genetic heterogeneity .

- Metabolic Stability : Evaluate half-life in cell culture media; instability in DMEM vs. RPMI-1640 may reduce apparent potency .

Q. Resolution Strategy :

- Use orthogonal assays (e.g., flow cytometry for apoptosis) to confirm bioactivity.

- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Advanced: What mechanistic insights exist for the interaction of this compound with biological targets?

Q. Key Findings :

- Enzyme Inhibition : The quinoline moiety chelates metal ions (e.g., Fe³⁺/Cu²⁺), disrupting metalloenzymes like carbonic anhydrase IX in hypoxic tumors .

- Receptor Modulation : The 4-chlorophenyl group enhances lipophilicity, facilitating membrane penetration and binding to G-protein-coupled receptors (e.g., PAR1 in thrombosis models) .

- DNA Intercalation : Planar quinoline structure intercalates into DNA, inducing strand breaks detected via comet assays .

Q. Experimental Design :

- Use CRISPR knockouts of putative targets (e.g., CAIX) to confirm mechanism.

- Perform molecular docking (AutoDock Vina) with PDB structures (e.g., 3IAI) to predict binding poses .

Basic: How can researchers assess the stability of this compound under physiological conditions?

Q. Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC. Esters hydrolyze rapidly at pH >8 .

- Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition temperatures (>150°C typical for aryl acetates) .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products (λmax shifts ≥10 nm indicate instability) .

Advanced: What computational methods are suitable for predicting structure-activity relationships (SAR) of derivatives?

Q. Methodological Answer :

- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) in Schrödinger’s QikProp to correlate with bioactivity data .

- MD Simulations : Run 100 ns trajectories (GROMACS) to study binding dynamics with targets like PARP1 .

- ADMET Prediction : SwissADME predicts bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. Validation :

- Synthesize top-scoring virtual derivatives (e.g., nitro or trifluoromethyl substitutions) and test in vitro .

Basic: What are the critical safety considerations for handling this compound in lab settings?

Q. Guidelines :

- Toxicity : LD₅₀ (oral, rat) >500 mg/kg; wear nitrile gloves and PPE due to moderate skin irritation risk .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .

- Storage : Keep at –20°C under argon to prevent ester hydrolysis .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be reconciled during structural elucidation?

Case Study :

Discrepancies in ¹H NMR methylene peaks (δ 3.7 vs. 4.1 ppm) may arise from:

Q. Resolution :

- Acquire 2D NMR (COSY, HSQC) to assign coupling patterns unambiguously.

- Compare with computational NMR predictions (GIAO method in Gaussian 16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.